molecular formula C11H17NO B13606506 (S)-1-(2-Isopropoxyphenyl)ethan-1-amine

(S)-1-(2-Isopropoxyphenyl)ethan-1-amine

Cat. No.: B13606506
M. Wt: 179.26 g/mol
InChI Key: OFGMBEPFKXAJKV-VIFPVBQESA-N
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Description

(S)-1-(2-Isopropoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-isopropoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.

    Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Isopropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

(S)-1-(2-Isopropoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Isopropoxyphenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity and properties.

    1-(2-Methoxyphenyl)ethan-1-amine: A structurally similar compound with a methoxy group instead of an isopropoxy group.

    1-(2-Ethoxyphenyl)ethan-1-amine: Another analog with an ethoxy group.

Uniqueness

(S)-1-(2-Isopropoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity, biological activity, and potential applications. The chiral nature of the compound allows for enantioselective interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(2-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1

InChI Key

OFGMBEPFKXAJKV-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC(C)C)N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)N

Origin of Product

United States

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